3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one
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Overview
Description
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one: is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Hydroxybutenyl Side Chain: The hydroxybutenyl side chain can be introduced via a Heck reaction, where a suitable alkene (e.g., 2-buten-1-ol) is coupled with the quinoxaline core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ (Chromium trioxide) in an appropriate solvent.
Reduction: NaBH₄ or LiAlH₄ in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one: The E-isomer of the compound, which may have different chemical and biological properties.
2-hydroxyquinoxaline: A simpler derivative with a hydroxy group directly attached to the quinoxaline ring.
Quinoxaline-2,3-dione: A quinoxaline derivative with a dione functional group.
Uniqueness
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one is unique due to its specific hydroxybutenyl side chain, which imparts distinct chemical reactivity and potential biological activity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-8(15)7-11-12(16)14-10-6-4-3-5-9(10)13-11/h3-7,15H,2H2,1H3,(H,14,16)/b8-7- |
InChI Key |
DLCKZTJSNOLTMU-FPLPWBNLSA-N |
Isomeric SMILES |
CC/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
Canonical SMILES |
CCC(=CC1=NC2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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